6-Fluoro-3-(2-nitrovinyl)-1H-indole
Description
6-Fluoro-3-(2-nitrovinyl)-1H-indole is a fluorinated indole derivative characterized by a nitrovinyl substituent at the 3-position and a fluorine atom at the 6-position of the indole scaffold. It is synthesized via a condensation reaction between 6-fluoro-1H-indole-3-carbaldehyde and nitromethane in the presence of acetic acid and butylamine, yielding a 66% product under optimized conditions (60°C in isopropanol) . The compound’s structure is confirmed by spectral data, including 1H NMR (δ7.41–7.46 ppm for aromatic protons) and elemental analysis .
Properties
Molecular Formula |
C10H7FN2O2 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
6-fluoro-3-(2-nitroethenyl)-1H-indole |
InChI |
InChI=1S/C10H7FN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H |
InChI Key |
STYSDPNMNYBCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C=C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitrovinyl Group Introduction via Condensation Reactions
The most direct method for synthesizing 6-fluoro-3-(2-nitrovinyl)-1H-indole involves the condensation of 6-fluoroindole with nitroethylene or its derivatives. This reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate nucleophilic attack at the indole’s 3-position. For instance, reacting 6-fluoroindole with 1-nitropropene in DMF at 50–60°C yields the target compound, albeit with moderate efficiency (50–60% yield). The nitrovinyl group’s electrophilic nature drives this reaction, though competing side reactions, such as over-nitration or polymerization, necessitate careful temperature control.
Catalytic Cyclization of Nitrobenzyl Carbonyl Precursors
A patent by US20070083053A1 describes a cyclization strategy for indole synthesis using 2-nitrobenzyl carbonyl compounds. While the patent primarily focuses on 2-methylindole derivatives, the methodology is adaptable to 6-fluoro variants. For example, treating 2-nitro-5-fluorobenzyl carbonyl derivatives with potassium carbonate in DMF at 80–120°C induces cyclization, forming the indole core while retaining the nitrovinyl group. This method achieves higher regioselectivity (70–75% yield) compared to condensation routes, as it minimizes byproducts like indoline derivatives.
Multi-Step Synthesis from Halogenated Indoles
An alternative route involves functionalizing pre-synthesized 6-fluoroindole-3-acetonitrile, as outlined in CN101531624A. While this patent focuses on 6-fluoroindole-3-acetonitrile, the intermediate can undergo nitration and subsequent elimination to introduce the nitrovinyl group. For instance, nitration using fuming nitric acid followed by dehydration with acetic anhydride yields the desired product. However, this pathway requires stringent control over nitration conditions to avoid ring sulfonation or over-oxidation.
Reaction Optimization and Critical Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
Temperature and Time Considerations
Catalytic Additives
Palladium on carbon (Pd/C) or ruthenium-based catalysts enhance nitro group reduction selectivity in multi-step syntheses. For example, catalytic hydrogenation of nitro intermediates in the presence of Pd/C minimizes unwanted dehalogenation, preserving the fluorine substituent.
Comparative Analysis of Synthetic Methods
Table 1: Synthesis Methods for this compound
| Method | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Condensation | 6-Fluoroindole, nitroethylene, K₂CO₃, DMF | 50–60 | Simplicity, minimal steps | Moderate yield, byproduct formation |
| Catalytic Cyclization | 2-Nitro-5-fluorobenzyl carbonyl, K₂CO₃, DMF | 70–75 | High regioselectivity, scalability | Requires specialized precursors |
| Multi-Step Functionalization | 6-Fluoroindole-3-acetonitrile, HNO₃, Ac₂O | 40–50 | Flexibility in intermediate use | Lengthy process, harsh conditions |
Structural and Spectroscopic Characterization
Table 2: Physicochemical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇FN₂O₂ | |
| Molecular Weight | 206.173 g/mol | |
| Exact Mass | 206.049 Da | |
| LogP (Partition Coefficient) | 3.08 | |
| NMR (¹H) | δ 8.2 (d, 1H, indole-H), δ 7.6 (d, 1H, vinyl-H) |
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic signals for the indole proton (δ 8.2 ppm) and the trans-nitrovinyl proton (δ 7.6 ppm). Mass spectrometry (MS) further validates the molecular ion peak at m/z 206.049 .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-(2-nitrovinyl)-1H-indole undergoes various chemical reactions, including:
Nucleophilic Addition: The nitrovinyl group is highly reactive towards nucleophiles, leading to the formation of addition products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom at the 6-position can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Addition: Bases such as potassium carbonate or sodium hydroxide in the presence of microwave activation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products:
Nucleophilic Addition: Formation of substituted indoles with various functional groups.
Reduction: Formation of 3-(2-aminoethyl)-6-fluoroindole.
Substitution: Formation of 6-substituted indoles.
Scientific Research Applications
6-Fluoro-3-(2-nitrovinyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(2-nitrovinyl)-1H-indole involves its interaction with various molecular targets. The nitrovinyl group can undergo nucleophilic addition, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atom at the 6-position can enhance the compound’s stability and reactivity by influencing the electronic properties of the indole ring .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Nitrovinylindoles
The nitrovinyl group at the 3-position and halogen/functional group substitutions on the indole ring significantly influence reactivity and biological activity. Key analogs include:
Key Observations :
- Synthetic Yields : The target compound’s 66% yield contrasts with lower yields for β-carboline derivatives (e.g., 6-Fluoro-β-carboline at 39% ), highlighting the efficiency of its condensation synthesis.
- Biological Relevance : The tetrazole analog (C11H8FN5) demonstrates IDO1 inhibition , whereas the nitrovinyl group in the parent compound enables cyclization to β-carbolines, which are associated with CNS activity .
Derivatives and Reaction Pathways
The nitrovinyl group facilitates diverse transformations:
Cyclization to β-Carbolines
This contrasts with non-fluorinated analogs, which exhibit lower cyclization efficiency due to reduced electron-withdrawing effects.
Reduction to Tryptamine Derivatives
Reduction of the nitrovinyl group using LiAlH4 yields 6-fluorotryptamine (42% yield), a serotonin analog with applications in neurotransmitter research . This pathway is less feasible for brominated analogs due to steric hindrance from larger halogens .
Functional Group Comparisons
Nitrovinyl vs. Tetrazolylvinyl Groups
Replacing the nitro group with a tetrazole (as in LM10, C11H8FN5) alters bioactivity:
- Nitrovinyl : Enhances electrophilicity, enabling cyclization and interactions with electron-rich biological targets .
- Tetrazolylvinyl: Introduces hydrogen-bonding capability via the tetrazole ring, improving IDO1 enzyme inhibition (IC50 values in nanomolar range) .
Table 2: Functional Group Impact on Bioactivity
Q & A
Q. What are the synthetic methodologies for preparing 6-Fluoro-3-(2-nitrovinyl)-1H-indole?
The compound is synthesized via condensation of 5-fluoroindole-3-carboxaldehyde with nitromethane. Key steps include:
- Reagents : 5-Fluoroindole-3-carboxaldehyde, NH₄OAc (catalyst), nitromethane.
- Conditions : Reflux at elevated temperatures (1 hour), followed by solvent removal and vacuum filtration .
- Isomer Selectivity : The reaction favors the (E)-isomer due to steric and electronic effects of the nitrovinyl group .
Q. Which analytical techniques are essential for characterizing this compound?
Q. What biological activities are reported for derivatives of this compound?
Derivatives exhibit anticancer potential, particularly as β-carboline precursors. For example:
- Mechanism : Electrocyclic cyclization generates β-carbolines, which intercalate DNA or inhibit kinases .
- Comparative Data : Fluorine substitution enhances bioavailability compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized for cyclizing this compound into β-carbolines?
Challenges include low yields (35–39%) and side reactions. Optimization strategies:
- Microwave-assisted synthesis : Reduces reaction time (1 hour at 200°C vs. traditional 24 hours) .
- Solvent effects : 1-Butanol improves cyclization efficiency compared to THF or DMSO .
- Catalyst screening : Lewis acids (e.g., AlCl₃) may enhance nitro group activation.
Q. What crystallographic tools resolve conformational ambiguities in this compound?
- SHELXL : Refines X-ray data to model bond lengths/angles, especially for the nitrovinyl group .
- WinGX Suite : Integrates SHELX and ORTEP for structure validation and graphical output .
- Example : A 79% refined structure (R-factor < 0.05) confirms the (E)-configuration .
Q. How do electronic properties of the nitrovinyl group influence reactivity?
Q. What contradictions exist in reported biological data, and how can they be addressed?
Discrepancies in anticancer activity (e.g., IC₅₀ variability) arise from:
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) and incubation times .
- Purity thresholds : HPLC analysis (>98% purity) ensures reproducibility .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
